molecular formula C18H27N5O3S B2797895 N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1105248-64-3

N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2797895
CAS No.: 1105248-64-3
M. Wt: 393.51
InChI Key: DBPNDBSZWISWEG-UHFFFAOYSA-N
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Description

N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
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Biological Activity

N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, a complex organic compound, is part of a class of benzamide derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N5O2SC_{18}H_{25}N_5O_2S, with a molecular weight of approximately 393.49 g/mol. The structure includes:

  • A pyridazine ring, which is known for its role in various biological activities.
  • A morpholinoethyl side chain that enhances solubility and bioavailability.
  • A cyclopropane carboxamide moiety that may influence its binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The presence of the morpholino group may facilitate interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Radical Formation : Similar compounds have shown that radical formation can correlate with cytotoxic activity, suggesting a possible mechanism for this compound as well .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer models .
  • Anti-inflammatory Effects : As a benzamide derivative, it may possess anti-inflammatory properties, which are common in this class of compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • In Vitro Studies : In vitro assays have shown that derivatives with similar structures can inhibit the growth of human cancer cell lines at IC50 values ranging from 0.12 μM to 2 μM . These findings suggest that modifications to the core structure can significantly enhance biological activity.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies indicate that specific structural features correlate with enhanced binding affinity and bioactivity. These studies are crucial for optimizing lead compounds for drug development.
  • Metabolic Stability : Compounds exhibiting higher metabolic stability in liver microsome assays are more favorable for therapeutic applications. Research indicates that modifications in the side chains can lead to improved pharmacokinetic profiles .

Data Summary Table

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer lines
Enzyme InhibitionPotential interaction with key enzymes
Radical FormationCorrelation with cytotoxic effects
Metabolic StabilityEnhanced stability observed in liver assays

Properties

IUPAC Name

N-[6-[4-(2-morpholin-4-ylethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c24-16(19-7-8-23-9-11-26-12-10-23)2-1-13-27-17-6-5-15(21-22-17)20-18(25)14-3-4-14/h5-6,14H,1-4,7-13H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPNDBSZWISWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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